2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline is an organic compound classified within the tetrahydroisoquinoline family. Its molecular formula is , and it features a bicyclic structure comprising a dihydroxy-substituted isoquinoline core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
The synthesis of 2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods:
The synthesis may involve the use of solvents such as dichloromethane or dimethylformamide and reagents like potassium carbonate or hydrochloric acid to facilitate reactions. The yield and stereochemistry can be influenced by the choice of starting materials and reaction conditions .
The molecular structure of 2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline features a bicyclic system with two hydroxyl groups located at positions 6 and 7 on the isoquinoline ring. The methyl group is attached at position 2.
2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline participates in various chemical reactions:
Reactions involving this compound typically require careful control of pH and temperature to achieve desired yields and prevent degradation of sensitive functional groups .
The biological activity of 2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline is attributed to its interaction with neurotransmitter systems in the brain. It has been shown to inhibit enzymes such as tyrosine hydroxylase, which plays a crucial role in dopamine synthesis.
Research indicates that this compound may exhibit neuroprotective effects and has potential therapeutic applications in treating neurodegenerative diseases like Parkinson's disease . Additionally, it has been explored for its antiviral properties against influenza viruses .
2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline has several scientific applications:
2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (2-MDTIQ), also known as N-methylnorsalsolinol, is a tetracyclic alkaloid with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol. Its structure consists of a benzene ring fused to a piperidine ring, with hydroxyl groups at the C6 and C7 positions and a methyl group attached to the N2 atom of the tetrahydroisoquinoline core. The compound exists in two enantiomeric forms (R)- and (S)-2-MDTIQ due to the chiral center at C1. This stereochemistry significantly influences its biological interactions, as evidenced by the preferential detection of specific enantiomers in human brain tissue [3] [7] [8].
The isomeric properties extend beyond stereochemistry. Positional isomerism can occur if hydroxyl group placement differs (e.g., at C7-C8 instead of C6-C7), though the 6,7-dihydroxy configuration is biologically predominant. Tautomerism is not observed due to saturation of the heterocyclic ring, but the compound exhibits conformational flexibility through ring inversion, alternating between boat and chair configurations [5] [8].
Position | Substituent/Atom | Bond Type | Stereochemical Significance |
---|---|---|---|
N2 | Methyl group (-CH₃) | Covalent | Quaternary nitrogen |
C1 | H | Covalent | Chiral center |
C6, C7 | Hydroxyl (-OH) | Covalent | ortho-diphenol motif |
C3, C4 | Methylene (-CH₂-) | Covalent | Flexible ethylenic bridge |
Non-enzymatic synthesis occurs via Pictet-Spengler condensation, where dopamine reacts with acetaldehyde under acidic conditions or physiological pH. This reaction yields racemic 2-MDTIQ and is accelerated by elevated acetaldehyde concentrations (e.g., during ethanol metabolism). The reaction mechanism involves:
Enzymatic synthesis proceeds stereoselectively via two pathways:
2-MDTIQ is a polar solid with moderate water solubility due to its two hydroxyl groups and secondary amine functionality. The ortho-diphenol moiety confers pH-dependent stability:
Reactivity profiles highlight nucleophilic and electrophilic sites:
2-MDTIQ belongs to a broader class of tetrahydroisoquinolines (TIQs) with varying biological activities. Key structural analogues include:
Table 2: Structural and Functional Comparison of 2-MDTIQ with Analogues
Compound | Structural Difference | Biological Significance | Neurotoxic/Protective Potential |
---|---|---|---|
2-MDTIQ | N-methylation; 6,7-dihydroxylation | Dopamine analogue; detected in parkinsonian brains | Concentration-dependent duality |
Salsolinol (1-methyl-6,7-DHTIQ) | Methyl at C1 (not N2) | Alcohol addiction link; μ-opioid receptor agonist | Neurotoxic above 400 μM |
1-MeTIQ (1-methyl-1,2,3,4-TIQ) | No catechol; methyl at C1 | MAO-B inhibition; neuroprotection in MPTP models | Strongly neuroprotective |
Norsalsolinol | No N-methylation | Precursor to 2-MDTIQ; lower receptor affinity | Weak activity |
Salsolinol vs. 2-MDTIQ: Salsolinol methylates at C1 instead of N2, altering its conformation and receptor interactions. While salsolinol activates μ-opioid receptors (EC₅₀ = 2 × 10⁻⁵ M), 2-MDTIQ primarily interacts with dopaminergic systems. Both exhibit dual neurotoxic-neuroprotective roles, but salsolinol’s toxicity manifests at higher concentrations (>400 μM) [7] [8].
MPTP Structural Similarity: Both 2-MDTIQ and MPTP contain tertiary amines and aromatic rings, enabling potential bioactivation to neurotoxic cations (e.g., isoquinolinium ions). This structural analogy underpins hypotheses about 2-MDTIQ’s role in idiopathic Parkinson’s disease [3] [8].
Biosynthetic Relationships:Dopamine + Formaldehyde → Norsalsolinol → N-Methylation → 2-MDTIQ → Oxidation → 1,2-Dimethyl-6,7-dihydroxyisoquinolinium (DMDHIQ⁺) [3] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7